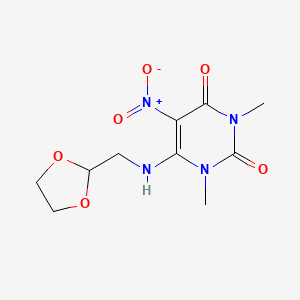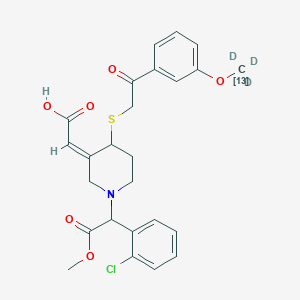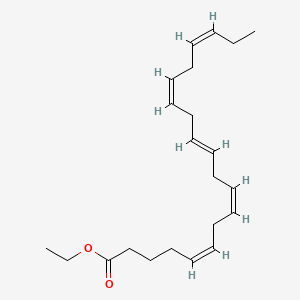![molecular formula C9H6N6 B13856749 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B13856749.png)
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry This compound is characterized by its fused triazole and pyrimidine rings, which contribute to its unique chemical properties and biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine typically involves cyclization reactions that form the triazole and pyrimidine rings. One common method is the cyclocondensation of β-carbonyl-substituted compounds with appropriate nitrogen sources under reflux conditions . Another approach involves the use of diazotization-nitrification methods or direct nitration reactions . These reactions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Methods such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields . Additionally, one-pot catalyst-free procedures at room temperature have been implemented for the preparation of functionalized derivatives .
化学反应分析
Types of Reactions
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetonitrile, dimethyl sulfoxide (DMSO), ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized compounds.
科学研究应用
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
作用机制
The mechanism of action of 3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as CDK2/cyclin A2 . By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells. This inhibition disrupts the signaling pathways essential for cell proliferation and survival, leading to the selective targeting of tumor cells.
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazole-pyrimidine scaffold and exhibits comparable anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Known for its functionalized derivatives and biological activities.
Uniqueness
3-(Pyrimidin-5-yl)-[1,2,3]triazolo[1,5-a]pyrimidine stands out due to its specific molecular structure, which allows for unique interactions with biological targets. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapies, distinguishing it from other similar compounds.
属性
分子式 |
C9H6N6 |
|---|---|
分子量 |
198.18 g/mol |
IUPAC 名称 |
3-pyrimidin-5-yltriazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H6N6/c1-2-12-9-8(13-14-15(9)3-1)7-4-10-6-11-5-7/h1-6H |
InChI 键 |
BEGGQBXPROZWTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CN2C(=C(N=N2)C3=CN=CN=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


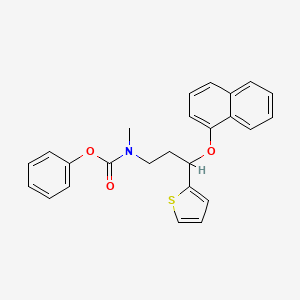
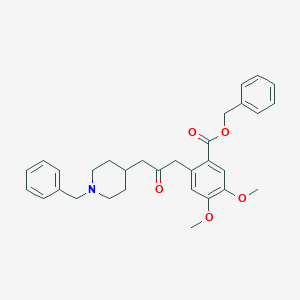

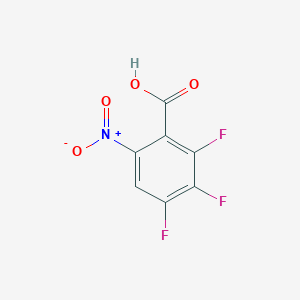
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)
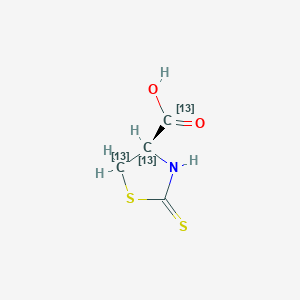
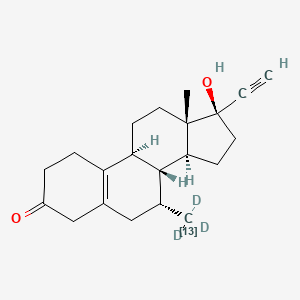

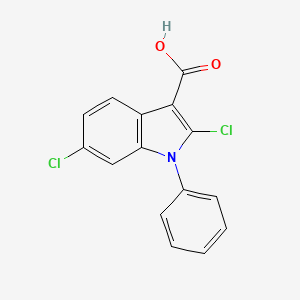
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)

